molecular formula C26H25Cl2NO5 B6089997 4-(3,4-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)azetidin-2-one

4-(3,4-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)azetidin-2-one

Cat. No.: B6089997
M. Wt: 502.4 g/mol
InChI Key: AJWGHVGYCILFOV-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have been studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)azetidin-2-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the azetidinone ring: This can be achieved through a [2+2] cycloaddition reaction between a ketene and an imine.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)azetidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenoxyazetidin-2-one
  • 4-(3,4-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-chlorophenoxy)azetidin-2-one

Uniqueness

4-(3,4-Dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)azetidin-2-one is unique due to the specific combination of substituents on the azetidinone ring. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methoxyphenoxy)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25Cl2NO5/c1-31-18-6-8-19(9-7-18)34-25-24(17-5-10-20(27)21(28)15-17)29(26(25)30)13-12-16-4-11-22(32-2)23(14-16)33-3/h4-11,14-15,24-25H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWGHVGYCILFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(N(C2=O)CCC3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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